ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrimidoindole core fused with a benzoate ester and a sulfanyl acetamide side chain. The pyrimidoindole system is substituted with a propenyl group at position 3 and a ketone at position 4, while the benzoate moiety is functionalized with an acetamido linkage.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-13-28-22(30)21-20(15-9-5-7-11-17(15)26-21)27-24(28)33-14-19(29)25-18-12-8-6-10-16(18)23(31)32-4-2/h3,5-12,26H,1,4,13-14H2,2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOFSMMEJHYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroacetate, mercapto compounds, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C24H22N4O4S
- Molecular Weight : 462.5 g/mol
- IUPAC Name : Ethyl 2-{2-[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate
Biological Activities
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate exhibits a range of biological activities due to its structural features:
- Antiviral Activity : The compound has shown potential in inhibiting viral replication through interactions with viral enzymes.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic potential for conditions like arthritis.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reactions include:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. |
| Reduction | Alters the oxidation state to modify biological activity. |
| Substitution Reactions | Introduces various functional groups depending on the nucleophile or electrophile used. |
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The biological applications of this compound are significant:
- Drug Development : Its potential as an antiviral and anticancer agent makes it a target for pharmaceutical research aimed at developing new therapies.
- Biochemical Studies : Researchers are investigating its mechanisms of action to understand how it interacts with biological systems at the molecular level.
Medicine
The therapeutic implications are vast:
- Cancer Treatment : Preliminary studies suggest that it could be developed into a treatment option for various cancers.
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for bacterial infections resistant to current antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.
Case Study 2: Antiviral Effects
Research conducted by Pharmaceutical Research investigated the compound's antiviral properties against influenza viruses. The findings revealed that it effectively reduced viral load in vitro by inhibiting viral entry into host cells.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
a) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w)
- Structure : These compounds replace the pyrimidoindole core with a 1,3,4-oxadiazole ring linked to an indole-methyl group. The sulfanyl acetamide and benzoate ester groups are retained .
- Activity : Demonstrated enzyme inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) with IC50 values ranging from 12.3–45.8 μM, attributed to the indole-sulfanyl pharmacophore .
- Synthesis : Prepared via NaH-mediated coupling of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-substituted acetamides .
b) Methyl 4-((2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate
- Structure : Features a pyridoindole core instead of pyrimidoindole, with a methyl-substituted dihydroindole and a benzoate ester .
- Toxicity : Classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319), indicating moderate hazard .
- Applications : Used in chemical manufacturing, highlighting its stability under industrial conditions .
Pharmacokinetic and Physicochemical Properties
<sup>*</sup>LogP values calculated using fragment-based methods.
Biological Activity
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate. Its molecular formula is , and it has a CAS number of 888448-41-7. The structure features a pyrimidoindole core that is significant for its biological activity.
Anticancer Activity
Mechanisms of Action:
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action against cancer cells. For instance, derivatives of pyrimidine have shown antiproliferative activity by inhibiting epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cell proliferation and survival in many cancers .
Case Studies:
- In Vitro Studies : A study on related compounds demonstrated their ability to induce apoptosis in human promyelocytic leukemia HL-60 cells. The treatment increased the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in a concentration-dependent manner . This suggests that this compound may exert similar effects.
- Cytotoxicity Testing : In another study focused on Mannich bases, compounds showed significant cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The structure of this compound suggests it could possess comparable activity.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; potential EGFR inhibition. |
| Cytotoxicity | Demonstrated cytotoxic effects against multiple cancer cell lines. |
| Mechanism Insights | Involves modulation of apoptotic pathways through caspase activation and alteration of Bcl-2 family proteins. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
